3'-Fluoro-3-(2-thiomethylphenyl)propiophenone
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Description
3'-Fluoro-3-(2-thiomethylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15FOS and its molecular weight is 274.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoalignment of Nematic Liquid Crystals : A study by Hegde et al. (2013) explored the use of fluorinated phenols, including derivatives similar to 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone, in promoting the photoalignment of nematic liquid crystals. These materials demonstrated potential for application in LCDs due to their ability to induce excellent alignment of the liquid crystal molecules Hegde, Ata Alla, Matharu, & Komitov, 2013.
Conjugated Polythiophenes : Research by Gohier et al. (2013) investigated the electronic properties of 3-Fluoro-4-hexylthiophene, a compound closely related to this compound. Their study focused on synthesizing and analyzing the electronic properties of various polymers, including those derived from thiophenic monomers, for applications in electropolymerization and electronic devices Gohier, Frère, & Roncali, 2013.
Crystal Structure and Pharmaceutical Applications : Nagaraju et al. (2018) reported on the synthesis and crystal structure of a compound similar to this compound, highlighting its relevance in material science and pharmaceuticals. This research underlines the importance of substituted thiophenes, which have shown a wide spectrum of biological activities and applications in various fields including transistors, sensors, and solar cells Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018.
Poly(arylene ether)s Synthesis : A study by Salunke, Ghosh, and Banerjee (2007) focused on synthesizing novel poly(arylene ether)s using bisfluoro monomers. These materials, related to this compound, exhibited high thermal stability and solubility in organic solvents, indicating potential applications in engineering plastics and membrane materials Salunke, Ghosh, & Banerjee, 2007.
Electrochemical and Optical Properties of Polymers : Research by Topal et al. (2021) involved synthesizing and characterizing polymers derived from fluorinated thiophene compounds, similar to this compound. The study provided insights into the electrochemical and optical properties of these polymers, suggesting their suitability for energy storage and electrochromic devices Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021.
Photovoltaic Properties in Polymer Solar Cells : Jeong et al. (2014) utilized a phenyl compound with electron-withdrawing substituents, closely related to this compound, in polymer solar cells. This study demonstrated enhanced power conversion efficiency, indicating the potential of such compounds in improving solar energy harvesting Jeong, Woo, Lyu, Kim, Kim, & Han, 2014.
Analysis of lp⋯π Intermolecular Interactions : Shukla et al. (2014) synthesized fluoro derivatives for studying intermolecular interactions. Their research contributes to understanding the complex interactions involving compounds like this compound, which is significant in designing drugs and other molecular materials Shukla, Mohan, Vishalakshi, & Chopra, 2014.
Synthesis and Characterization of Novel Copolymers : Savittieri et al. (2022) worked on novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, akin to this compound. Their research focused on the synthesis and characterization of copolymers, revealing applications in materials science and engineering Savittieri, Tinsley, Diehn, Hai, Humanski, Kempke, Killam, Kozeny, Makhoul, Obert, Parisi, Parrilli, & Kharas, 2022.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWJLDENVQFBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644323 |
Source
|
Record name | 1-(3-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-66-0 |
Source
|
Record name | 1-Propanone, 1-(3-fluorophenyl)-3-[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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